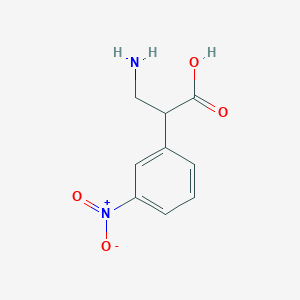

3-Amino-2-(3-nitrophenyl)propanoic acid

描述

Contextual Significance within Non-Canonical Amino Acid Chemistry and Nitroaromatic Compounds

The importance of 3-Amino-2-(3-nitrophenyl)propanoic acid is best understood by considering the two key chemical classes it represents: non-canonical amino acids (ncAAs) and nitroaromatic compounds.

Non-Canonical Amino Acids (ncAAs): Expanding the Chemical Alphabet of Life. The 20 proteinogenic, or canonical, amino acids form the fundamental building blocks of proteins in virtually all living organisms. However, the field of chemical biology has witnessed a paradigm shift with the exploration and incorporation of ncAAs into peptides and proteins. These "unnatural" amino acids, which are not found in the natural polypeptide chains of cellular proteins, offer a means to introduce novel chemical functionalities, structural constraints, and physicochemical properties. thedailyscientist.org The inclusion of ncAAs can enhance the stability, bioactivity, and therapeutic potential of peptides and proteins. nih.gov They serve as powerful tools for protein engineering, enabling the creation of proteins with new functions and applications in drug discovery and biotechnology. thedailyscientist.org The distinct side chains and backbones of ncAAs provide a vast chemical space for innovation. thedailyscientist.org

Nitroaromatic Compounds: A Legacy of Versatility in Medicinal Chemistry. The nitro group, attached to an aromatic ring, is a well-established functional group in the design and synthesis of bioactive molecules. Nitroaromatic compounds have a long history in the pharmaceutical industry, with applications ranging from antimicrobials to anticancer agents. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to various chemical transformations. This reactivity is often harnessed in prodrug strategies, where the nitro group can be selectively reduced under specific physiological conditions to unmask an active therapeutic agent.

By combining a β-amino acid structure with a nitrophenyl side chain, this compound offers a unique scaffold that can be recognized by biological systems while possessing the distinct chemical reactivity of a nitroaromatic compound. nih.gov This duality makes it a valuable building block for creating complex molecules with tailored properties.

Historical Development of Related Chemical Scaffolds and their Research Utility

The development of synthetic routes to and applications for this compound is built upon a rich history of research into related chemical scaffolds, particularly phenylalanine and its β-amino acid analogues.

The first synthesis of phenylalanine, an α-amino acid, was reported in 1882 by Erlenmeyer and Lipp. wikipedia.org Over the decades, numerous methods have been developed for the synthesis of phenylalanine and its derivatives, driven by their importance as essential amino acids and as precursors to various neurotransmitters and other biologically important molecules. wikipedia.org

The synthesis of β-phenylalanine derivatives (β-PADs) has also been a subject of considerable interest. nih.gov One of the historical and foundational methods for synthesizing these compounds is the Rodionow-Johnson reaction, which involves the condensation of malonic acid with a benzaldehyde (B42025) derivative in the presence of ammonium (B1175870) acetate (B1210297). nih.gov This and other classical methods laid the groundwork for accessing a wide variety of substituted β-amino acids. nih.gov These scaffolds have proven to be of significant therapeutic interest due to their ability to mimic natural α-amino acids, leading to recognition by biological systems, while often exhibiting greater stability. nih.gov

The introduction of a nitro group onto the phenyl ring of these amino acid scaffolds represented a significant step in expanding their chemical utility. The synthesis of nitrophenylalanine derivatives provided researchers with valuable tools for probing biological systems and for developing novel therapeutic strategies. For instance, the nitro group can serve as an infrared probe or a quencher in Förster Resonance Energy Transfer (FRET) pairs, allowing for detailed studies of molecular interactions and dynamics. nbinno.com

A general procedure for the synthesis of compounds related to the title compound, such as 3-Amino-3-(2-nitrophenyl)propanoic acid, involves the refluxing of an appropriate aldehyde (in this case, 2-nitrobenzaldehyde) with malonic acid and ammonium acetate in a suitable solvent like 1-butanol. chemicalbook.com This approach highlights the accessibility of these scaffolds through established organic synthesis methodologies.

Overview of Current Research Trajectories and Potential Innovations for this compound

Current research involving this compound and related nitrophenyl-substituted amino acids is focused on leveraging their unique properties for a range of innovative applications, particularly in peptide and medicinal chemistry.

One significant area of research is the incorporation of these non-canonical amino acids into peptides to create novel structures with enhanced or new functions. nbinno.com The presence of the nitro group offers a site for further chemical modification, allowing for the creation of complex peptide architectures and the development of peptide-based drugs with improved pharmacokinetic profiles. nbinno.comnbinno.com For example, 2-nitrophenylalanine has been genetically encoded in E. coli and used to induce photochemical cleavage of the polypeptide backbone, providing a powerful tool for controlling protein activity with spatial and temporal precision. nih.gov

Furthermore, the reactive nature of the nitroaromatic system is being exploited in the synthesis of novel heterocyclic compounds. A notable recent development is the use of 3-amino-3-(2-nitroaryl)propanoic acids in novel cascade N-N bond-forming reactions to synthesize rare and valuable indazole acetic acid derivatives. researchgate.net This demonstrates the potential of this class of compounds as versatile intermediates in the construction of complex molecular frameworks with potential therapeutic applications.

Looking forward, the integration of computational tools, such as artificial intelligence and machine learning, is expected to accelerate the exploration of the functional potential of ncAAs like this compound in drug development. thedailyscientist.org The continued development of new synthetic methods, including biocatalytic and green chemistry approaches, will also facilitate access to a wider diversity of these valuable building blocks for future research and innovation. tandfonline.com

Data Tables

Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 19883-74-0 (for the (S)-isomer) |

Physicochemical Properties of a Related Isomer: 3-Amino-3-(2-nitrophenyl)propanoic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molar Mass | 210.19 g/mol |

| Solubility | Slightly soluble in water | |

Structure

3D Structure

属性

CAS 编号 |

1263282-75-2 |

|---|---|

分子式 |

C9H10N2O4 |

分子量 |

210.19 g/mol |

IUPAC 名称 |

3-amino-2-(3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) |

InChI 键 |

VODQZOBRLBSVGX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)C(=O)O |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 3 Amino 2 3 Nitrophenyl Propanoic Acid

Advanced Retrosynthetic Disconnections and Strategic Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Amino-2-(3-nitrophenyl)propanoic acid, several logical disconnections can be proposed, leading to various strategic synthetic plans.

Mannich-Type Disconnection: A primary strategy involves a disconnection that breaks the Cα-Cβ and Cβ-N bonds. This suggests a three-component Mannich-type reaction. The precursors would be a malonic acid derivative, 3-nitrobenzaldehyde, and a source of ammonia (B1221849). This approach is convergent, building the core of the molecule in a single key step.

Conjugate Addition Disconnection: Another powerful approach is to disconnect the Cβ-N bond. This points to a conjugate addition (or Michael addition) of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The key intermediate would be (E)-2-(3-nitrophenyl)acrylic acid or a corresponding ester, to which an amine equivalent is added.

Homologation of α-Amino Acids: A strategy starting from a simpler α-amino acid, such as phenylalanine, involves extending the carbon chain by one unit, a process known as homologation. The Arndt-Eistert homologation is a classic method for this transformation, converting an α-amino acid into its corresponding β-amino acid. numberanalytics.com

These retrosynthetic pathways provide the foundational logic for developing detailed, forward-thinking synthetic routes to the target molecule.

Contemporary Chiral Synthesis of Enantiomers and Diastereomers of this compound

Controlling the stereochemistry at the α and β carbons is paramount. Modern synthetic chemistry offers several powerful platforms to achieve high levels of enantioselectivity and diastereoselectivity.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: Chiral small organic molecules can effectively catalyze stereoselective reactions. The enantioselective Mannich reaction is a prime example, where a chiral catalyst, such as a squaramide cinchona alkaloid, can facilitate the reaction between a malonate, an aldehyde (3-nitrobenzaldehyde), and an imine to produce β-amino acid derivatives with high enantioselectivity. mdpi.com These reactions often proceed under mild conditions and offer a metal-free alternative for chiral synthesis.

Metal-Catalyzed Asymmetric Hydrogenation: This technique is one of the most efficient methods for synthesizing chiral compounds. hilarispublisher.com A suitable prochiral olefin, such as a β-acylamino acrylate, can be hydrogenated using a transition metal complex (e.g., Rhodium, Ruthenium, or Nickel) coordinated to a chiral ligand. acs.orgnih.gov The choice of ligand is critical for achieving high enantiomeric excess (ee). For the synthesis of this compound, a precursor like 2-acylamino-3-(3-nitrophenyl)acrylic acid could be hydrogenated to install the two contiguous stereocenters. Nickel-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins, in particular, has emerged as an efficient approach using earth-abundant metals. nih.gov

| Catalyst/Ligand System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ni-Complex / Chiral Ligand | β-Acylamino Nitroolefin | Chiral β-Amino Nitroalkane | High | Excellent |

| Ru-BINAP | β-Amino Acrylate | Chiral β-Amino Acid | >90 | >95 |

| Squaramide Organocatalyst | Imine + Nucleophile | Chiral β-Amino Acid Derivative | 39-61 | 41-99 |

Table 1: Representative Data for Asymmetric Catalytic Syntheses of Chiral β-Amino Acids and Derivatives. Data is illustrative of the general effectiveness of these methods. mdpi.comacs.orgnih.gov

In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered.

Evans' oxazolidinones are a well-known class of chiral auxiliaries. An N-acylated oxazolidinone, for instance, derived from (3-nitrophenyl)acetic acid, can be enolized and reacted with an electrophilic nitrogen source in a diastereoselective manner. Alternatively, pseudoephedrine and pseudoephenamine can be used as practical chiral auxiliaries for asymmetric alkylation reactions to form key intermediates. nih.gov The high degree of stereocontrol is achieved through the formation of a rigid, chelated intermediate that blocks one face of the enolate from the incoming reagent.

| Chiral Auxiliary | Reaction Type | Product | Diastereomeric Ratio (dr) |

| Evans' Oxazolidinone | Aldol Reaction | β-Hydroxy α-Amino Acid Precursor | >99:1 |

| Pseudoephenamine | Alkylation | α-Substituted Carboxylic Acid Precursor | >95:5 |

| SAMP/RAMP | Alkylation of Hydrazone | α-Substituted Carbonyl Precursor | >95% de |

Table 2: Common Chiral Auxiliaries and Their Effectiveness in Stereoselective Reactions Relevant to Amino Acid Synthesis. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. This approach is a cornerstone of green chemistry, often occurring in aqueous media under mild conditions. numberanalytics.com

For the synthesis of chiral β-amino acids, enzymes such as L-amino acid deaminases or engineered transaminases can be employed. mdpi.com A chemoenzymatic strategy could involve the chemical synthesis of a 2-oxoacid precursor, followed by a stereoselective enzymatic amination to form the desired β-amino acid. nih.gov Another powerful biocatalytic approach uses phenylalanine ammonia lyase (PAL) in the enantioselective amination of cinnamic acid derivatives. An engineered PAL could potentially be used on 3-nitrocinnamic acid to directly install the amino group at the β-position with high enantioselectivity. mdpi.comresearchgate.net The coupling of multiple enzymes in a cascade process can further streamline the synthesis from simple starting materials. mdpi.com

Multi-Component Reaction Strategies for Functionalized this compound Derivatives

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are prized for their high atom economy and ability to rapidly generate molecular complexity.

While a direct MCR to the parent this compound is challenging, MCRs are exceptionally well-suited for producing functionalized derivatives. For example, an Ugi four-component reaction (U-4CR) involving 3-nitrobenzaldehyde, an amine, a carboxylic acid, and an isocyanide could generate a complex dipeptide-like structure containing the core skeleton of the target molecule. mdpi.com Similarly, the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can produce dihydropyrimidinones that can be further elaborated into β-amino acid derivatives.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles.

Catalysis: The use of asymmetric catalysis (both organo- and metal-based) and biocatalysis is inherently greener than stoichiometric methods because it reduces waste. springernature.comresearchgate.net

Atom Economy: Multi-component reactions are highly atom-economical as most of the atoms from the starting materials are incorporated into the final product. mdpi.com

Renewable Feedstocks: While not always directly applicable to this specific target, research into producing amino acids from bio-based resources is an active area. springernature.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or performing reactions under solvent-free conditions significantly reduces environmental impact. Biocatalytic reactions are often performed in aqueous buffers. researchgate.net

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

By integrating these strategies, the synthesis of complex molecules like this compound can be achieved not only with high precision and efficiency but also with a minimized environmental footprint.

Solvent-Free and Aqueous Medium Syntheses

The use of water as a solvent or the complete elimination of solvents are key tenets of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify purification processes. While many traditional syntheses of β-amino acids employ organic solvents, research into greener alternatives is ongoing.

One of the most common routes to β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and ammonia (often in the form of ammonium (B1175870) acetate). Traditionally, this reaction is carried out in organic solvents like ethanol or butanol. For instance, a related synthesis of the isomer 3-Amino-3-(2-nitrophenyl)propanoic acid utilizes butanol as the solvent. chemicalbook.com However, the principles of this reaction can be adapted to more environmentally friendly conditions.

Research into the synthesis of other β-amino acid derivatives has demonstrated the feasibility of using water as a reaction medium. For example, the synthesis of certain N,N-disubstituted β-amino acids has been successfully carried out in refluxing water, with studies indicating that the best yields were achieved in water with a suitable base. nih.gov These findings suggest a promising avenue for adapting the synthesis of this compound to an aqueous system. The challenge lies in the solubility of the reactants, particularly 3-nitrobenzaldehyde, in water. This could potentially be overcome through the use of phase-transfer catalysts or co-solvents that are less hazardous than traditional organic solvents.

Solvent-free synthesis represents an even greener alternative. This approach involves grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, to initiate the reaction. Such mechanochemical methods can lead to higher yields, shorter reaction times, and a significant reduction in waste. While a specific solvent-free procedure for this compound is not prominently documented, the general applicability of mechanochemistry to condensation reactions suggests its potential as a viable and highly sustainable synthetic strategy.

| Methodology | Typical Solvent | Potential Green Alternative | Key Considerations |

|---|---|---|---|

| Traditional Rodionov Reaction | Ethanol, Butanol | Water, Water with co-solvent | Reactant solubility, pH control, potential for side reactions. |

| Mechanochemical Synthesis | None | N/A (Solvent-Free) | Reaction kinetics, heat dissipation, scalability. |

Atom-Economical and High-Yield Reaction Development

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that fewer atoms are wasted as byproducts. Along with high chemical yield, it is a critical metric for evaluating the sustainability of a synthetic process.

Reaction: C₇H₅NO₃ (3-nitrobenzaldehyde) + C₃H₄O₄ (Malonic Acid) + CH₃COONH₄ (Ammonium Acetate) → C₉H₁₀N₂O₄ (Product) + 2H₂O + CH₃COOH

Furthermore, enzymatic and biocatalytic methods are emerging as highly atom-economical and high-yield alternatives. chiroblock.com Enzymes can operate in aqueous media under mild conditions with high stereoselectivity, often leading to near-quantitative yields and an atom economy approaching 100%. The development of a specific enzyme, such as a transaminase or a lyase, capable of catalyzing the synthesis of this compound would represent a significant advancement in its sustainable production.

| Synthetic Approach | Typical Yield | Atom Economy | Potential for Improvement |

|---|---|---|---|

| Standard Rodionov Reaction | 65-80% | Moderate | Optimization of catalysts and reaction conditions (temperature, pressure). |

| Catalytic Asymmetric Synthesis | Often >90% | High | Development of more efficient and recyclable catalysts. |

| Enzymatic Resolution/Synthesis | High (>95%) | Very High | Discovery or engineering of specific enzymes for the target molecule. |

Investigative Chemical Reactivity and Transformation of 3 Amino 2 3 Nitrophenyl Propanoic Acid

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the molecule's functionality, primarily serving as a handle for conjugation and derivatization through reactions such as esterification, amidation, and decarboxylation.

Esterification, Amidation, and Peptide Coupling Strategies

The carboxylic acid moiety of 3-amino-2-(3-nitrophenyl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis and medicinal chemistry.

Esterification: This process typically involves reacting the carboxylic acid with an alcohol under acidic conditions. The Fischer esterification, using a strong acid catalyst like sulfuric acid with an excess of the alcohol, is a common method. For more sensitive substrates, milder conditions are employed. For instance, unprotected amino acids can be esterified using ionic liquids as the reaction media, which facilitates the formation of esters from amino acids and alkyl halides with satisfactory yields. researchgate.net The reactivity of the alcohol often follows the order of primary > secondary > tertiary, due to steric hindrance. researchgate.net

Amidation and Peptide Coupling: The formation of an amide bond is central to peptide synthesis. Direct reaction with an amine is generally inefficient and requires activation of the carboxylic acid. Common strategies involve converting the carboxylic acid into a more reactive species, such as an acyl chloride or, more frequently in peptide chemistry, an active ester. Reagents like p-nitrophenyl esters are utilized to achieve peptide coupling between a C-terminal activated N-protected α-amino acid and a non-protected α-amino acid. researchgate.net Standard coupling reagents used in solid-phase peptide synthesis (SPPS), such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU), facilitate this transformation by activating the carboxyl group for nucleophilic attack by the amino group of another amino acid.

| Transformation | Typical Reagents | Key Considerations |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Often requires excess alcohol and heat; milder methods exist for sensitive substrates. |

| Amidation | Amine, Coupling Agent (e.g., DCC, HBTU, HATU) | Requires activation of the carboxylic acid to proceed efficiently. |

| Peptide Coupling | N-protected amino acid, Coupling Agent, Base (e.g., DIPEA) | Crucial for building peptide chains; requires protection of the amino group of the carboxylic acid component. |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, though it often requires harsh conditions. For β-amino acids, this reaction can be synthetically useful for producing β-arylethylamines. The reaction is typically achieved by heating the compound, sometimes in the presence of a catalyst. For example, the synthesis of some β-amino acids involves a reflux step in butanol where the evolution of CO₂ is observed, indicating a decarboxylation process is part of the reaction mechanism. chemicalbook.com

Transformational Chemistry of the Amino Group

The primary amino group (-NH₂) is a key nucleophilic center, allowing for a wide range of modifications including acylation and the formation of heterocyclic structures. Its reactivity necessitates the use of protecting groups, especially in the context of peptide synthesis.

Acylation and Selective Protection/Deprotection Methodologies (e.g., Fmoc, Boc)

Acylation: The amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental but non-selective without protection of the carboxylic acid. Studies on unprotected diamino acids have shown that acylation can occur, with selectivity for a specific amino group being highly dependent on the pH of the reaction medium. cdnsciencepub.com

Protecting Groups: To control reactivity during multi-step syntheses like peptide assembly, the amino group must be temporarily blocked or "protected." The two most common protecting groups in solid-phase peptide synthesis are Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). peptide.com

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. researchgate.net The Fmoc group provides excellent protection for amino groups during sequential peptide elongation and is a cornerstone of modern peptide synthesis. nbinno.comchemimpex.com Its stability under acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains. researchgate.net

Boc (tert-Butyloxycarbonyl): This group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org The formation of Boc-protected amines is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable towards most bases and nucleophiles, making it orthogonal to the Fmoc group. organic-chemistry.org

| Protecting Group | Abbreviation | Attachment Reagent | Cleavage Condition |

|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |

Formation of Heterocyclic Structures via Amino Group Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino and a carboxyl group, allows it to be a precursor for heterocyclic synthesis. The amino group can act as a nucleophile in intramolecular or intermolecular cyclization reactions. For instance, β-amino acids are known starting materials for synthesizing nitrogen-containing heterocyclic compounds. researchgate.net Reactions with appropriate bifunctional reagents can lead to the formation of rings like thiazoles or pyrimidinones. For example, N-substituted β-alanines have been used to synthesize thiazole (B1198619) derivatives by reacting them with α-haloketones or aldehydes. researchgate.net

Reaction Dynamics of the Nitroaromatic Moiety

The nitro group (-NO₂) profoundly influences the reactivity of the phenyl ring and is itself a versatile functional group. It is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic substitution. numberanalytics.comnumberanalytics.com

Reduction of the Nitro Group: The most significant reaction of the nitroaromatic moiety is its reduction to a primary amino group (-NH₂), forming 3-amino-2-(3-aminophenyl)propanoic acid. This transformation is crucial for introducing a new reactive site and is conducted on an industrial scale for many nitroaromatics. wikipedia.org A variety of reducing agents can accomplish this conversion, with the choice of reagent allowing for chemoselectivity. numberanalytics.comwikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com

Metal/Acid Reduction: Classic methods involve the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.comyoutube.com

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride can also be used, sometimes offering milder conditions that preserve other functional groups. wikipedia.orgcommonorganicchemistry.com

Depending on the reaction conditions, the reduction can be stopped at intermediate stages to yield hydroxylamines or nitroso compounds. numberanalytics.comnumberanalytics.comwikipedia.org

Aromatic Substitution:

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and a meta-director. Therefore, further electrophilic substitution on the ring (e.g., nitration, halogenation) will be difficult and will occur at the positions meta to the nitro group (positions 4 and 6 relative to the propanoic acid substituent). numberanalytics.com

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. mdpi.com This allows for the displacement of a suitable leaving group (like a halogen) by a nucleophile, a reaction that is fundamental in the synthesis of many substituted aromatic compounds. mdpi.com

| Reaction Type | Reagents/Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Reduction to Amine | H₂, Pd/C or Raney Ni | -NH₂ (Aniline derivative) | Commonly used, clean reaction. commonorganicchemistry.com |

| Reduction to Amine | Fe, Sn, or Zn with HCl | -NH₂ (Aniline derivative) | Classic, robust method. commonorganicchemistry.com |

| Reduction to Hydroxylamine | Zn dust, NH₄Cl | -NHOH | Achieved under milder, controlled conditions. wikipedia.org |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Substitution at meta positions | Reaction is disfavored due to deactivation by the NO₂ group. numberanalytics.com |

Reductive Transformations of the Nitro Group to Amino or Hydroxylamino

The nitro group on the phenyl ring of this compound is susceptible to reduction, a common and versatile transformation in organic synthesis. This reduction can lead to the formation of either the corresponding amino or hydroxylamino derivative, depending on the choice of reducing agent and reaction conditions.

The complete reduction of the nitro group to an amino group is a fundamental transformation, significantly altering the electronic properties of the aromatic ring. This conversion can be achieved through various established methods, including catalytic hydrogenation and the use of dissolving metals.

Catalytic Hydrogenation: This is a widely employed method for the reduction of aromatic nitro compounds. google.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are effective in the presence of hydrogen gas. google.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The general transformation is depicted below:

Reaction: this compound + H₂ (excess) --(Catalyst)--> 3-Amino-2-(3-aminophenyl)propanoic acid + H₂O

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl), is a classical and effective method for nitro group reduction. These reactions proceed through a series of single electron transfers from the metal to the nitro group.

| Reducing System | Typical Conditions | Product |

| Fe / HCl | Reflux | 3-Amino-2-(3-aminophenyl)propanoic acid |

| Sn / HCl | 3-Amino-2-(3-aminophenyl)propanoic acid | |

| Zn / HCl | 3-Amino-2-(3-aminophenyl)propanoic acid |

The partial reduction of the nitro group to a hydroxylamino functional group requires milder and more controlled reaction conditions to prevent further reduction to the amine.

Controlled Reduction with Metals: Zinc dust in the presence of a neutral salt like ammonium (B1175870) chloride can selectively reduce the nitro group to a hydroxylamino group. This method avoids the strongly acidic conditions that favor complete reduction to the amine.

Reaction: this compound + Zn + NH₄Cl(aq) --> 3-Amino-2-(3-hydroxylaminophenyl)propanoic acid

Catalytic Methods: Specific catalytic systems can also be employed for the selective formation of the hydroxylamino derivative. For instance, the use of Raney nickel with hydrazine (B178648) at low temperatures (0-10 °C) has been reported for the selective reduction of nitroarenes to arylhydroxylamines.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitrophenyl ring of this compound is a key site for substitution reactions, with its reactivity being heavily influenced by the directing effects of the substituents.

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). google.com This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. google.com Any electrophilic substitution would be expected to occur at the positions meta to the nitro group (positions 4 and 6 relative to the propanoic acid substituent). The amino and carboxylic acid groups on the side chain also influence the reactivity, although their effect is transmitted through the aliphatic chain. Given the deactivating nature of the nitro group, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would likely be required for any EAS reaction to proceed.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the positions ortho (position 2) and para (position 5) to the nitro group are activated for nucleophilic attack. For a successful SNAr reaction, a good leaving group (such as a halide) would typically need to be present at one of these activated positions. In the absence of a leaving group, the reaction is less likely to occur under standard conditions.

Stereochemical Stability and Epimerization Studies of the Chiral Center

The this compound molecule possesses a chiral center at the C2 carbon of the propanoic acid chain, which is bonded to the nitrophenyl group, a hydrogen atom, the carboxylic acid group, and the aminomethyl group. The stereochemical stability of this chiral center is a critical aspect of the molecule's chemistry, particularly in biological and pharmaceutical contexts.

Epimerization, the change in the configuration at one of several stereogenic centers in a molecule, is a potential concern for chiral compounds. In the context of this compound, this would involve the inversion of the stereochemistry at the C2 position. Such a process can be influenced by factors such as pH, temperature, and the presence of catalysts.

For amino acids, epimerization can occur via the abstraction of the alpha-proton, leading to the formation of a planar enolate intermediate, which can then be reprotonated from either face, resulting in a mixture of enantiomers. nih.gov The acidity of this proton is a key factor in the rate of epimerization. In this compound, the C2 proton is adjacent to both the phenyl ring and the carboxylic acid group. While the carboxylic acid group can enhance the acidity of the alpha-proton, the bulky nitrophenyl group may provide some steric hindrance to the approach of a base.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 2 3 Nitrophenyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Amino-2-(3-nitrophenyl)propanoic acid in solution. It provides information on the chemical environment of each atom, their connectivity, and spatial relationships.

While a one-dimensional ¹H NMR spectrum provides initial information, complex spin systems and overlapping signals necessitate the use of two-dimensional (2D) NMR experiments for unambiguous structural assignment. u-tokyo.ac.jp

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations within the propanoic acid backbone, specifically between the proton at the chiral center (C2-H) and the two diastereotopic protons of the aminomethyl group (C3-H₂). It would also show couplings between the protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This is essential for assigning the ¹³C chemical shifts. For the title compound, it would link the C2-H to C2, the C3-H₂ protons to C3, and the aromatic protons to their respective carbons on the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is critical for piecing together the molecular skeleton. Key expected correlations would include the C3-H₂ protons to the C2 and C1 (carboxyl) carbons, and the C2-H proton to the C1 carbon and the C1' carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOESY could reveal spatial proximity between the C2-H proton and specific protons on the nitrophenyl ring, helping to define the preferred rotational conformation (rotamer) around the C2-phenyl bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound (Note: Exact chemical shifts are solvent-dependent and are predicted based on typical values for similar structural motifs.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| C1 (-COOH) | ~10-12 | ~175 | - | C2-H, C3-H₂ |

| C2 (-CH) | ~3.5-4.0 | ~50-55 | C3-H₂ | C1, C3, C1' |

| C3 (-CH₂NH₂) | ~3.0-3.5 | ~40-45 | C2-H | C1, C2, C1' |

| C1' | - | ~140-145 | - | C2-H, C2'-H, C6'-H |

| C2' | ~8.0-8.2 | ~122-125 | C4'-H, C6'-H | C4', C6' |

| C3' (-NO₂) | - | ~148 | - | C2'-H, C4'-H |

| C4' | ~7.6-7.8 | ~129-132 | C2'-H, C5'-H | C2', C6' |

| C5' | ~7.5-7.7 | ~121-124 | C4'-H, C6'-H | C1', C3' |

| C6' | ~8.1-8.3 | ~135-138 | C2'-H, C5'-H | C2', C4' |

In the solid state, molecules can adopt different crystal packing arrangements, known as polymorphs. Solid-State NMR (ssNMR) is a powerful tool for characterizing these forms, as subtle differences in molecular conformation and intermolecular interactions within the crystal lattice lead to distinct NMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, allowing for the identification and differentiation of polymorphs of this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. wiley-vch.de For this compound (C₉H₁₀N₂O₄), the expected exact mass would be calculated and compared against the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure by analyzing the fragmentation patterns of a selected precursor ion. unito.it The protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure. nih.gov

Plausible Fragmentation Pathway: A common fragmentation pathway for amino acids involves the neutral loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. nih.gov Another typical fragmentation is the loss of the entire carboxyl group as COOH or CO₂. The presence of the aminomethyl group allows for the loss of ammonia (B1221849) (NH₃). The nitrophenyl group can also direct fragmentation.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound [M+H]⁺

| m/z Value (Predicted) | Proposed Fragment Structure/Loss |

| 211.07 | [M+H]⁺ |

| 193.06 | [M+H - H₂O]⁺ |

| 165.06 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |

| 148.06 | [M+H - H₂O - NH₃]⁺ |

| 136.08 | [C₉H₁₀N]⁺ (Loss of NO₂ and H₂O) |

| 119.05 | [C₈H₇O]⁺ (Further fragmentation) |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comcore.ac.uk The techniques are complementary and sensitive to molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, the spectra would be characterized by vibrations corresponding to the amino group (N-H), the carboxylic acid group (O-H and C=O), the nitro group (N-O), and the substituted aromatic ring (C-H and C=C). In the solid state, the compound likely exists as a zwitterion, which would significantly alter the vibrational frequencies of the amino and carboxylate groups.

Table 3: Characteristic FT-IR and FT-Raman Vibrational Frequencies for this compound (Note: Frequencies are approximate and can vary based on the physical state and intermolecular interactions.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino Group (-NH₃⁺) | N-H stretch (asymmetric & symmetric) | 3200-2800 (broad) |

| Carboxylate (-COO⁻) | C=O stretch (asymmetric) | 1610-1550 |

| Carboxylate (-COO⁻) | C=O stretch (symmetric) | 1420-1380 |

| Nitro Group (-NO₂) | N-O stretch (asymmetric) | 1550-1500 |

| Nitro Group (-NO₂) | N-O stretch (symmetric) | 1370-1330 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Aromatic Ring | C-H out-of-plane bend | 900-690 |

X-ray Crystallography for Absolute Configuration and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the compound's connectivity, bond lengths, bond angles, and, crucially for a chiral molecule like this compound, its absolute configuration (R or S). Furthermore, it reveals the details of the crystal packing, including intermolecular hydrogen bonds involving the amino, carboxylate, and nitro groups, which dictate the macroscopic properties of the solid.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. researchgate.net It is a highly sensitive technique for probing the stereochemistry and solution-state conformation of chiral compounds. springernature.com

For an enantiomerically pure sample of either (R)- or (S)-3-Amino-2-(3-nitrophenyl)propanoic acid, the CD spectrum would show characteristic positive or negative bands (Cotton effects), particularly in the UV region where the nitrophenyl chromophore absorbs. The spectrum of one enantiomer would be a mirror image of the other. CD spectroscopy is invaluable for confirming the enantiomeric purity of a sample and can also be used to study conformational changes that occur upon changes in solvent or pH. nih.gov The aromatic nitro group acts as a chromophore, and its electronic transitions would likely give rise to distinct CD signals sensitive to the local chiral environment. springernature.com

Computational Chemistry and Theoretical Modeling of 3 Amino 2 3 Nitrophenyl Propanoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of electron distribution and orbital energies. For 3-Amino-2-(3-nitrophenyl)propanoic acid, QM analysis, particularly through its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity and kinetic stability. nih.govresearchgate.net

The HOMO represents the ability of a molecule to donate an electron, indicating its nucleophilic character. Conversely, the LUMO represents its ability to accept an electron, reflecting its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, while a smaller gap implies the molecule is more easily excitable and reactive. researchgate.net

For this compound, the electron-withdrawing nature of the nitro (-NO₂) group on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The amino (-NH₂) and carboxylic acid (-COOH) groups also significantly influence the electronic landscape. Theoretical calculations can precisely quantify these effects and predict sites susceptible to nucleophilic or electrophilic attack.

Hypothetical Quantum Chemical Parameters for this compound This table presents illustrative data typical for a molecule of this nature, as specific experimental or calculated values for this compound are not extensively published. The values are derived from computational studies on analogous aromatic amino acids and nitro compounds. researchgate.netmdpi.com

| Parameter | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | 4.7 eV | Reflects chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

| Ionization Potential | IP | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | EA | 2.1 eV | Energy released when an electron is added. |

| Global Hardness | η | 2.35 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 4.45 eV | Describes the power to attract electrons. |

| Electrophilicity Index | ω | 4.22 eV | Quantifies the electrophilic nature of the molecule. |

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of QM methods that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT is particularly effective for studying the intricacies of chemical reactions and predicting spectroscopic data. mdpi.comnih.gov

For this compound, DFT can be employed to model potential reaction pathways, such as its involvement in peptide bond formation or metabolic degradation. By calculating the potential energy surface, researchers can identify transition state structures—the highest energy points along a reaction coordinate—and determine the activation energies, thereby predicting reaction kinetics. chemrxiv.org

Furthermore, DFT is highly proficient at predicting spectroscopic properties. It can calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. This allows for the theoretical assignment of spectral bands to specific molecular motions, such as the N-H stretching of the amine, the C=O stretching of the carboxylic acid, and the N-O stretching of the nitro group. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a theoretical basis for interpreting experimental NMR data and confirming molecular structure. materialsciencejournal.org

Illustrative DFT-Predicted Vibrational Frequencies for this compound This table contains representative theoretical vibrational frequencies for the key functional groups of the title compound. DFT calculations provide values that, when scaled, correlate strongly with experimental IR spectra. materialsciencejournal.org

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Hypothetical DFT-Calculated (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 | 3050 |

| Carboxylic Acid | C=O stretch | 1700-1725 | 1715 |

| Amino Group | N-H stretch | 3300-3500 | 3410, 3355 (asymmetric, symmetric) |

| Nitro Group | N-O stretch | 1500-1550, 1345-1385 | 1530 (asymmetric), 1355 (symmetric) |

| Aromatic Ring | C-H stretch | 3000-3100 | 3075 |

| Aromatic Ring | C=C stretch | 1450-1600 | 1590, 1480 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM methods describe the static electronic structure, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule behaves over time. This is essential for exploring the conformational landscape—the collection of three-dimensional shapes a molecule can adopt—and understanding the influence of its environment. nih.gov

For this compound, MD simulations can reveal the preferred torsional angles of its rotatable bonds, identifying the most stable, low-energy conformations. mun.ca This is particularly important for understanding how the molecule might fit into a biological receptor or interact with other molecules.

A crucial aspect of MD is its ability to explicitly model the solvent, typically water. Solvation effects can dramatically influence a molecule's conformation and dynamics. cpu.edu.cn The interactions between the polar amino and carboxyl groups with water molecules, versus the more hydrophobic nitrophenyl group, will dictate the molecule's orientation and flexibility in an aqueous environment. MD simulations can quantify these interactions, calculating properties like the radial distribution function to show how solvent molecules arrange themselves around the solute. nih.gov

Potential Stable Conformational Clusters from MD Simulation This table illustrates a possible outcome of a cluster analysis following an MD simulation, identifying the most populated (i.e., stable) conformations based on key dihedral angles.

| Cluster ID | Dihedral Angle ϕ (C-N-Cα-C) | Dihedral Angle ψ (N-Cα-C-N) | Population (%) |

| 1 | -150° | 150° | 45% |

| 2 | -80° | 70° | 30% |

| 3 | 60° | 50° | 15% |

| 4 | Other | Other | 10% |

Ligand Docking and Protein-Ligand Interaction Modeling at the Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a biological target.

The docking process involves placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. The results can identify the most likely binding mode and quantify the strength of the interaction, often expressed as a binding energy. nih.gov

A docking study of this compound into a relevant protein target (e.g., an enzyme that processes phenylalanine derivatives, such as phenylalanine hydroxylase or an aminopeptidase) would reveal critical molecular interactions. nih.govdeakin.edu.au The analysis would detail specific hydrogen bonds between the ligand's amino and carboxyl groups and protein residues, hydrophobic interactions involving the nitrophenyl ring, and electrostatic interactions. This provides a molecular-level hypothesis of its biological function, excluding any assessment of clinical efficacy.

Hypothetical Docking Results into a Phenylalanine-Binding Protein This table exemplifies the output of a molecular docking simulation, showing the predicted binding affinity and the key interactions that stabilize the protein-ligand complex.

| Parameter | Result | Details |

| Binding Energy | -8.5 kcal/mol | A strong, favorable binding interaction is predicted. |

| Hydrogen Bonds | 4 | The amino group forms H-bonds with Asp120 and Ser150. The carboxyl group forms H-bonds with Arg210 and Gly211. |

| Hydrophobic Interactions | 3 | The nitrophenyl ring interacts with a hydrophobic pocket formed by Phe55, Leu98, and Trp180. |

| Electrostatic Interactions | 2 | The nitro group forms an electrostatic interaction with a positively charged residue, Lys100. The carboxylate interacts with Arg210. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical and Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property, respectively. mdpi.com These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using regression analysis to create a mathematical equation that predicts the activity or property. nih.govresearchgate.net

To build a QSAR/QSPR model relevant to this compound, one would first need a dataset of similar amino acid derivatives with measured data for a specific endpoint (e.g., receptor binding affinity, solubility). For each molecule in the series, including the title compound, a wide range of descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), electronic (e.g., dipole moment, HOMO/LUMO energies from QM), and hydrophobic (e.g., LogP). nih.gov

The resulting model can predict the activity or property of new, unsynthesized compounds and provide insight into which molecular features are most important for the endpoint . For this compound, its specific descriptors would be used as input for such a model to predict its potential activity.

Selected Molecular Descriptors for QSAR/QSPR Modeling This table lists key descriptors that would be calculated for this compound to serve as input variables in a QSAR or QSPR study.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 210.19 g/mol |

| Constitutional | Atom Count | 27 |

| Topological | Wiener Index | 845 |

| Electronic | Dipole Moment | 5.2 Debye |

| Electronic | Polar Surface Area (PSA) | 109.8 Ų |

| Hydrophobic | Partition Coefficient (LogP) | 0.85 |

Investigation of Molecular Interactions and Biophysical Activities of 3 Amino 2 3 Nitrophenyl Propanoic Acid

Receptor Binding Studies and Ligand-Target Recognition at the Molecular Level (e.g., glutamate (B1630785) receptors)

No specific receptor binding studies for 3-amino-2-(3-nitrophenyl)propanoic acid, including its interaction with glutamate receptors, were identified in the searched scientific literature. The molecular-level recognition and binding affinity of this compound at glutamate receptors or other receptor targets have not been characterized. While the broader class of amino acid derivatives has been explored for activity at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors, specific data for this compound is not documented in the available research.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Specificity

There is no evidence of published structure-activity relationship (SAR) studies for this compound. Such studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, typically involve the synthesis and evaluation of a series of related analogues. While SAR studies have been conducted on other classes of compounds, such as 3-arylcoumarins and thieno-pyrimidine derivatives, to elucidate the structural requirements for their biological targets, a similar systematic investigation for derivatives of this compound has not been reported.

Design and Synthesis of Prodrugs and Pro-targeting Agents Derived from this compound

The design and synthesis of prodrugs or pro-targeting agents specifically derived from this compound have not been described in the available scientific literature. The prodrug approach, which often utilizes amino acids to enhance properties like solubility or targeted delivery, is a well-established strategy in medicinal chemistry. However, the application of this strategy to this compound, including the synthesis of specific ester or amide prodrugs, has not been documented.

Applications of 3 Amino 2 3 Nitrophenyl Propanoic Acid in Diverse Chemical Sciences

Chiral Building Blocks in Asymmetric Synthesis and Medicinal Chemistry

3-Amino-2-(3-nitrophenyl)propanoic acid is a valuable chiral building block for the asymmetric synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its stereogenic center allows for the construction of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals where stereochemistry often dictates biological activity.

The presence of both an amino and a carboxylic acid group, along with the nitrophenyl moiety, provides multiple points for chemical modification, making it a versatile scaffold for creating diverse molecular architectures. Researchers have utilized this compound in the synthesis of various biologically active molecules, including peptide-based drugs and heterocyclic compounds. For instance, β-amino acids, such as the title compound, are precursors to β-lactams, which form the core structure of many antibiotic drugs. The asymmetric synthesis of β-lactams can be achieved through the Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine, where the chirality of the amino acid derivative directs the stereochemical outcome of the reaction.

In medicinal chemistry, derivatives of this compound are explored for the development of novel therapeutic agents. The nitrophenyl group can be chemically modified or can influence the electronic properties of the molecule, which in turn can affect its interaction with biological targets. The (S)-enantiomer, in particular, is recognized as a key intermediate in the synthesis of various bioactive molecules and is utilized in research focused on neuropharmacology. nih.gov

Development of Photocleavable Linkers in Solid-Phase Peptide Synthesis and Combinatorial Chemistry

One of the most significant applications of this compound derivatives is in the development of photocleavable linkers for solid-phase peptide synthesis (SPPS) and combinatorial chemistry. pnas.orgdtu.dk These linkers covalently attach a growing peptide chain to a solid support and can be cleaved under mild UV irradiation, releasing the synthesized peptide without the need for harsh chemical reagents that could damage sensitive peptide structures.

A notable example is the linker derived from a 3-amino-3-(2-nitrophenyl)propionyl functionality, often referred to as ANP-resin. dtu.dkresearchgate.net This photolabile linker is stable under the standard conditions of SPPS but can be efficiently cleaved upon exposure to UV light, typically around 365 nm. pnas.org The photocleavage mechanism is based on an intramolecular rearrangement of the o-nitrobenzyl group, which leads to the release of the C-terminal carboxamide of the peptide. researchgate.net

The use of such photocleavable linkers offers several advantages in SPPS and combinatorial library synthesis:

Orthogonality: Cleavage is triggered by light, which is orthogonal to the chemical conditions used for peptide synthesis, ensuring the integrity of the final product.

Mild Cleavage Conditions: Avoids the use of strong acids or bases that can cause side reactions or degradation of the peptide.

Spatial and Temporal Control: Light allows for precise control over when and where the cleavage occurs.

This technology is particularly valuable in combinatorial chemistry for the generation and screening of large libraries of compounds. nih.gov The ability to release compounds from the solid support with light facilitates high-throughput screening methodologies. pnas.org

| Linker Type | Core Structure | Cleavage Condition | Key Advantages |

| ANP-based Linker | 3-Amino-3-(2-nitrophenyl)propionic acid | UV light (e.g., 365 nm) | Mild, orthogonal cleavage; suitable for sensitive peptides and combinatorial libraries. |

Utilization as Molecular Probes and Fluorescent Labels in Chemical Biology

The inherent properties of the nitrophenyl group in this compound and its derivatives make them suitable for use as molecular probes and fluorescent labels in chemical biology. researchgate.net The nitro group can act as a fluorescence quencher. When incorporated into a molecule, the fluorescence can be "turned on" upon a specific chemical reaction, such as the reduction of the nitro group to an amine. This "off-on" switching mechanism is the basis for the design of profluorescent probes that can detect specific analytes or monitor biological processes in real-time.

Derivatives of this amino acid have been used to create fluorescent probes for imaging and tracking biological events within living cells. researchgate.net For example, a probe's fluorescence might be activated in the presence of certain reducing agents or enzymes, providing a way to visualize the cellular redox environment. The weak intrinsic fluorescence of the nitro group can also be utilized for tracking modified proteins within cells.

The ability to genetically encode unnatural amino acids like 2-nitrophenylalanine (a related compound) into proteins allows for the site-specific introduction of a photocleavable group. nih.gov While not a direct application of the title compound, this highlights the utility of the nitrophenyl moiety in creating sophisticated tools for chemical biology. These tools enable researchers to control protein activity with light and to study protein function with high spatial and temporal resolution.

Precursor for the Synthesis of Complex Natural Products and Synthetic Analogs

This compound serves as a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and synthetic analogs of biologically active substances. nih.gov While direct synthesis of complex natural products from this specific starting material is not extensively documented in readily available literature, its role as a versatile intermediate is well-established.

The functional groups of this compound—the amino group, the carboxylic acid, and the reactive nitrophenyl ring—provide multiple handles for synthetic transformations. For instance, the amino and carboxyl groups can be used to construct peptide backbones or to form amide bonds with other molecules. The nitrophenyl group can undergo various reactions, such as reduction to an aniline, which can then be further functionalized to build complex heterocyclic systems.

Many pharmaceuticals and biologically active compounds contain heterocyclic scaffolds. The ability to synthesize substituted β-amino acids like the title compound opens avenues for the creation of novel heterocyclic structures with potential therapeutic applications. For example, β-amino acids are known precursors in the synthesis of thiazole (B1198619) and pyridazine derivatives, which are classes of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. nih.govscielo.org.za

Role in Advanced Organic Material Science and Polymerization Initiators

The application of this compound and its derivatives extends into the realm of advanced organic material science and polymerization. The (S)-enantiomer of a related compound, (S)-3-Amino-3-(3-nitrophenyl)propanoic acid, is noted for its use as a building block in the synthesis of new materials. wikipedia.org

The amino and carboxylic acid functionalities allow for its incorporation into polymers, leading to the formation of well-defined polymeric structures. These polymers have potential applications in fields such as drug delivery, where the polymer can be designed to release a therapeutic agent under specific conditions, and as sensors. Furthermore, the nitrophenyl group can participate in non-covalent interactions, which can be exploited in the design of self-assembling supramolecular structures with unique optical and electronic properties. wikipedia.org

In the context of polymerization, compounds containing the o-nitrobenzyl moiety have been investigated as photoinitiators. researchgate.net Photoinitiators are molecules that, upon exposure to light, generate reactive species (such as radicals or cations) that initiate a polymerization reaction. The photolabile nature of the o-nitrobenzyl group allows for the light-induced generation of these initiating species, providing temporal and spatial control over the polymerization process. This is particularly useful in applications such as photolithography and the fabrication of microelectronics.

Advanced Analytical Methodologies for 3 Amino 2 3 Nitrophenyl Propanoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds like 3-Amino-2-(3-nitrophenyl)propanoic acid. For purity assessment and quantification, reversed-phase HPLC is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The zwitterionic nature of amino acids can present challenges for retention and peak shape on traditional C18 columns. Therefore, mobile phase modification with ion-pairing agents or the use of specialized stationary phases may be required to achieve optimal separation from impurities. Quantification is achieved by integrating the peak area from a detector, commonly a UV-Vis detector set to a wavelength where the nitrophenyl group exhibits strong absorbance, and comparing it to a calibration curve generated from standards of known concentration.

The enantiomeric separation of this compound is critical for determining its stereochemical purity. Direct chiral HPLC is the preferred method, utilizing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. mst.edu

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. researchgate.net These phases are compatible with a range of mobile phase systems, including polar organic, reversed-phase, and normal-phase modes, offering flexibility in method development. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have also demonstrated superior performance in resolving α-amino acid enantiomers, often after derivatization to enhance detectability and interaction with the stationary phase. yakhak.org

The choice of mobile phase, including the organic modifier (e.g., methanol, ethanol (B145695), isopropanol) and additives, is crucial for optimizing enantiomeric resolution. mdpi.com Validation of the chiral method in accordance with ICH guidelines ensures its accuracy and precision for determining enantiomeric excess. yakhak.org

Table 1: Representative Chiral HPLC Conditions for Amino Acid Enantioseparation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Teicoplanin-based (e.g., Chirobiotic T) researchgate.net | Polysaccharide-based (e.g., Amylose Phenylcarbamate) yakhak.org |

| Mobile Phase | Water-Methanol mixtures researchgate.net | Isopropanol/Hexane yakhak.org |

| Detection | UV (e.g., 210 nm or 254 nm) researchgate.net | UV (e.g., 310 nm) and Fluorescence yakhak.org |

| Flow Rate | 0.6 - 1.0 mL/min researchgate.netmdpi.com | 1.0 mL/min yakhak.org |

| Application | Direct separation of underivatized amino acid analogues | Separation of derivatized amino acid esters |

Gas Chromatography (GC) – Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility of amino acids, a derivatization step is mandatory prior to GC analysis. sigmaaldrich.com This process converts the polar carboxyl and amino functional groups into nonpolar, volatile derivatives. Common derivatization agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or methods involving esterification followed by acylation. sigmaaldrich.commdpi.com

The derivatized this compound can then be separated on a capillary GC column, typically with a nonpolar stationary phase. mdpi.com Coupling the GC to a Mass Spectrometer (MS) allows for both quantification and structural confirmation. The mass spectrometer fragments the eluted derivatives, producing a characteristic mass spectrum that serves as a chemical fingerprint, enabling unambiguous identification. sigmaaldrich.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for trace-level quantification. researchgate.net

Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids

| Derivatization Agent | Procedure | Derivative Type | Reference |

|---|---|---|---|

| MTBSTFA | One-step reaction with the amino acid in a suitable solvent (e.g., acetonitrile) at elevated temperature. | tert-Butyldimethylsilyl (TBDMS) derivative. | sigmaaldrich.comnorthwestern.edu |

| Propyl chloroformate | Two-step reaction involving esterification with propanol (B110389) followed by acylation with propyl chloroformate. | N(O,S)-propoxycarbonyl propyl ester. | nih.gov |

Capillary Electrophoresis (CE) and Related Electrophoretic Techniques

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation mechanism based on the differential migration of charged species in an electric field. creative-proteomics.com For amino acids like this compound, CE provides advantages such as low sample consumption and rapid analysis times. nih.gov

For enantiomeric separations, chiral selectors are added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors that form transient, diastereomeric inclusion complexes with the amino acid enantiomers, leading to different electrophoretic mobilities. nih.gov Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can also be employed for chiral separations using chiral surfactants or ionic liquids as selectors. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, allowing for the direct analysis of amino acids in complex matrices with minimal sample pretreatment. springernature.com

Development of Novel Chemical Sensors and Biosensors for Detection

Research into novel sensing platforms aims to provide rapid, selective, and cost-effective detection of amino acids without the need for extensive sample preparation or complex instrumentation. nih.gov

Chemical sensors for amino acids often rely on optical or electrochemical signal transduction. mdpi.com Fluorescent sensors, for example, can be designed using molecular scaffolds like metal-organic frameworks (MOFs), porphyrins, or BODIPY dyes that exhibit a change in their fluorescence properties upon non-covalent binding with the target amino acid. researchgate.netmdpi.com The specificity of these interactions is key to selectively detecting the target analyte in the presence of other structurally similar amino acids.

Biosensors utilize biological recognition elements for enhanced specificity. For instance, a sensor could be developed using enzymes that specifically act on this compound or antibodies raised against it. Quantum dot-based immunochromatographic assays represent a sensitive biosensor format that has been successfully applied to other amino-compounds. nih.gov Another approach involves molecularly imprinted polymers (MIPs), which are synthetic polymers with tailor-made recognition sites that can mimic the binding specificity of biological receptors. mdpi.com These advanced sensors hold potential for future applications in high-throughput screening and point-of-care diagnostics.

Future Research Directions and Emerging Paradigms for 3 Amino 2 3 Nitrophenyl Propanoic Acid

Exploration of Unconventional Synthetic Routes and Biotransformations

While classical chemical syntheses, such as the condensation of an appropriate aldehyde with malonic acid and ammonium (B1175870) acetate (B1210297), provide a foundational route to related compounds, future research should pivot towards more sophisticated and sustainable methods. chemicalbook.com

Unconventional Synthetic Approaches:

Asymmetric Catalysis: Development of novel enantioselective catalytic systems is paramount. Methods like asymmetric hydroesterification or biocatalysis could provide access to specific stereoisomers of 3-Amino-2-(3-nitrophenyl)propanoic acid, which is crucial as the biological activity of chiral molecules is often enantiomer-dependent. nih.govnumberanalytics.com

Flow Chemistry: Continuous flow synthesis methodologies can be explored to enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially improving yields and purity while minimizing waste.

Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative for forging key chemical bonds under mild conditions, potentially enabling novel synthetic pathways to this and related structures.

Biotransformations: The exploration of enzymatic and microbial pathways represents a significant frontier. frontiersin.org Leveraging enzymes such as phenylalanine aminomutase (PAM) or engineered transaminases could facilitate the stereoselective synthesis of the β-amino acid core. nih.gov Whole-cell biotransformation using engineered microorganisms fed with simple precursors could offer a cost-effective and environmentally benign production route, mirroring the natural biosynthesis of aromatic amino acids. nih.govfrontiersin.org

Integration into Supramolecular Assemblies and Nanomaterials

The trifunctional nature of this compound—with its hydrogen-bonding amino and carboxyl groups and the π-acidic nitrophenyl ring—makes it an excellent candidate for constructing higher-order structures.

Hydrogels and Soft Materials: The molecule's capacity for self-assembly through hydrogen bonding and π-π stacking could be harnessed to create novel hydrogels. These materials could find applications in targeted drug delivery, tissue engineering, and as responsive materials that change properties in response to stimuli like pH or light.

Functionalized Nanoparticles: The compound can be used as a surface ligand to functionalize inorganic nanoparticles (e.g., gold, titanium dioxide). nih.gov The nitro group provides a handle for further chemical modification, while the amino acid moiety can impart biocompatibility and specific molecular recognition properties, creating hybrid materials for sensing, catalysis, or biomedical imaging. nih.gov

Deeper Mechanistic Insights into Complex Molecular Recognition Events

Understanding how this compound and its derivatives interact with biological targets is fundamental to unlocking their therapeutic potential. acs.org Future research should focus on elucidating these recognition events at a molecular level.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be employed to solve the three-dimensional structures of this molecule or its derivatives in complex with target proteins or receptors. Such studies would reveal specific binding modes and the key interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that govern recognition. nih.gov

Biophysical and Computational Techniques: Solution NMR spectroscopy can provide insights into the dynamic nature of these interactions in a more physiologically relevant state. nih.gov Concurrently, molecular dynamics simulations and quantum mechanics calculations can be used to model the binding process, predict binding affinities, and rationalize the structural basis of selectivity. mdpi.comresearchgate.net These computational studies are particularly valuable for understanding the role of the nitro-substituted phenyl ring in modulating binding energetics. mdpi.com

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry and Design

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Modeling | Training ML models on datasets of amino acid derivatives to predict properties like bioactivity, toxicity, and pharmacokinetics for novel analogs. nih.govnih.govresearchgate.net |

| Generative Design | Using generative AI algorithms to design new derivatives de novo with optimized properties for specific biological targets, such as enzymes or receptors. ubs.comwiley.com |

| Synthesis Prediction | Employing AI to predict optimal reaction conditions and synthetic routes, accelerating the synthesis of new derivatives and reducing experimental overhead. |